molecular formula C7H9NO B12917431 5-(2-Methylprop-1-en-1-yl)-1,2-oxazole CAS No. 66417-99-0

5-(2-Methylprop-1-en-1-yl)-1,2-oxazole

Katalognummer: B12917431
CAS-Nummer: 66417-99-0
Molekulargewicht: 123.15 g/mol
InChI-Schlüssel: XXWXYGQLNJQRNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Methylprop-1-en-1-yl)isoxazole is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This structure is part of the isoxazole family, which is known for its significant biological activities and therapeutic potential . The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methylprop-1-en-1-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of isoxazole-4,5-dicarboxylic acids, while reduction can produce isoxazolidines .

Wissenschaftliche Forschungsanwendungen

5-(2-Methylprop-1-en-1-yl)isoxazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2-Methylprop-1-en-1-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Methylprop-1-en-1-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

66417-99-0

Molekularformel

C7H9NO

Molekulargewicht

123.15 g/mol

IUPAC-Name

5-(2-methylprop-1-enyl)-1,2-oxazole

InChI

InChI=1S/C7H9NO/c1-6(2)5-7-3-4-8-9-7/h3-5H,1-2H3

InChI-Schlüssel

XXWXYGQLNJQRNM-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CC=NO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.